molecular formula HKO<br>KOH B072376 Potassium hydroxide CAS No. 1310-58-3

Potassium hydroxide

Cat. No. B072376
Key on ui cas rn: 1310-58-3
M. Wt: 56.106 g/mol
InChI Key: KWYUFKZDYYNOTN-UHFFFAOYSA-M
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Patent
US05212524

Procedure details

The above-mentioned 1/10 N-KOH solution in THF is prepared as follows. First 1.5 g of KOH is dissolved in about 3 ml of water, and 200 ml of THF and 30 ml of water are added thereto, followed by stirring. After standing, a uniform clear solution is formed, if necessary, by adding a small amount of methanol if the solution is separated or by adding a small amount of water if the solution is turbid. Then, the factor of the 1/10 N-KOH-THF solution thus obtained is standardized by a 1/10 N-HCl standard solution.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[K+:2].CO.[CH2:5]1[CH2:9][O:8][CH2:7][CH2:6]1>O>[OH-:8].[K+:2].[OH-:1].[K+:2].[CH2:5]1[CH2:9][O:8][CH2:7][CH2:6]1 |f:0.1,5.6,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a uniform clear solution is formed
CUSTOM
Type
CUSTOM
Details
is separated
ADDITION
Type
ADDITION
Details
by adding a small amount of water if the solution

Outcomes

Product
Name
Type
product
Smiles
[OH-].[K+]
Name
Type
product
Smiles
[OH-].[K+].C1CCOC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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